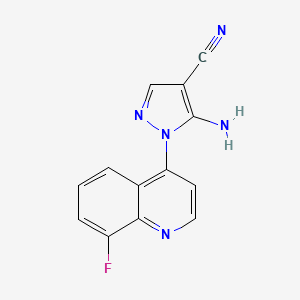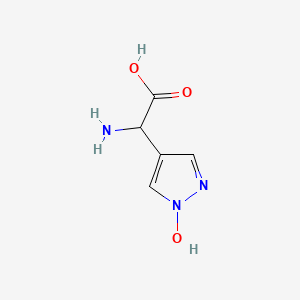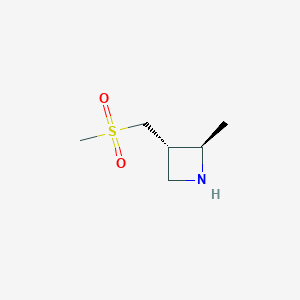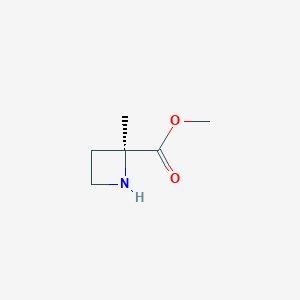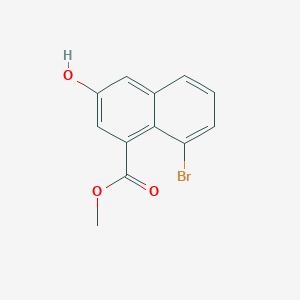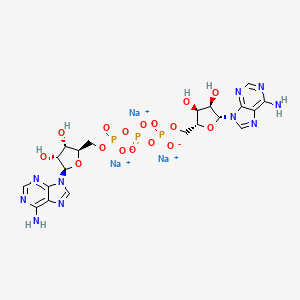
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a 1-(4-methoxyphenyl)ethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran typically involves the reaction of 4-methoxyphenylacetic acid with furan derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where the furan ring is alkylated with the 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-3-carboxylic acid, while reduction can produce 2-(1-(4-methoxyphenyl)ethyl)-5-methyltetrahydrofuran.
Aplicaciones Científicas De Investigación
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)furan: Lacks the ethyl and methyl substituents, resulting in different chemical properties.
5-Methylfuran: Lacks the 1-(4-methoxyphenyl)ethyl group, making it less complex.
4-Methoxyphenylacetic acid: Contains the 4-methoxyphenyl group but lacks the furan ring.
Uniqueness
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran is unique due to the presence of both the furan ring and the 1-(4-methoxyphenyl)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-[1-(4-methoxyphenyl)ethyl]-5-methylfuran |
InChI |
InChI=1S/C14H16O2/c1-10-4-9-14(16-10)11(2)12-5-7-13(15-3)8-6-12/h4-9,11H,1-3H3 |
Clave InChI |
CGVBCRSUXYXEAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
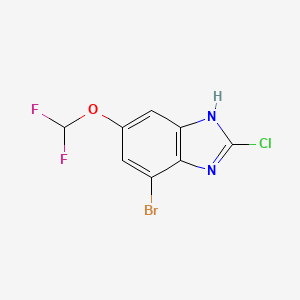
![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
